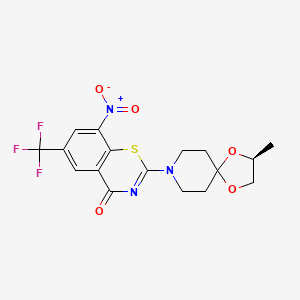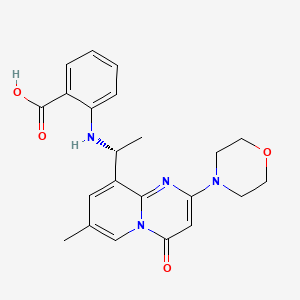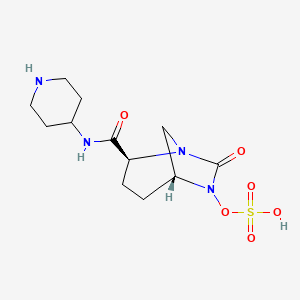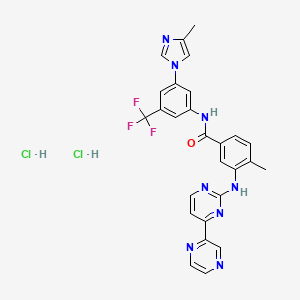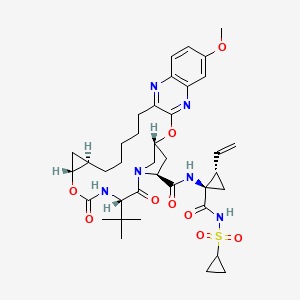
Grazoprevir
説明
グラゾプレビルは、慢性C型肝炎ウイルス(HCV)感染症の治療に主に用いられる、直接作用型抗ウイルス薬です。これは、ウイルス複製に必要なウイルスプロテアーゼ酵素を標的とする第2世代NS3/4Aプロテアーゼ阻害剤です。 グラゾプレビルは、その有効性を高めるために、エルバスビルなどの他の抗ウイルス薬と組み合わせて使用されることが多いです .
2. 製法
合成経路と反応条件: グラゾプレビルの合成には、一連の複雑な化学反応が伴います。合成における重要なステップの1つは、化合物の環状構造を形成するために用いられる環状メタセシス反応です。
工業的生産方法: グラゾプレビルの工業生産は、通常、高性能液体クロマトグラフィー(HPLC)を用いた精製による、大規模な化学合成によって行われます。このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています。 質量分析や核磁気共鳴(NMR)分光法などの高度な分析技術の使用は、品質管理に不可欠です .
3. 化学反応解析
反応の種類: グラゾプレビルは、次のようなさまざまな化学反応を起こします。
酸化: グラゾプレビルは、スルホキシドやスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。
置換: 求核置換反応は、グラゾプレビル分子の官能基を変更することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、グラゾプレビルのさまざまな酸化および還元誘導体が含まれ、それらの抗ウイルス活性をさらに分析することができます .
4. 科学研究への応用
グラゾプレビルは、以下を含む幅広い科学研究への応用があります。
化学: 環状合成とプロテアーゼ阻害を研究するためのモデル化合物として使用されます。
生物学: ウイルス複製とタンパク質合成に対する影響について調査されました。
作用機序
グラゾプレビルは、C型肝炎ウイルスの複製に不可欠なNS3/4Aプロテアーゼ酵素を阻害することにより、その抗ウイルス効果を発揮します。プロテアーゼの活性部位に結合することにより、グラゾプレビルはウイルスポリタンパク質が機能的なタンパク質に切断されるのを防ぎ、それによりウイルス複製が阻害されます。 関与する分子標的には、NS3プロテアーゼドメインとNS4Aコファクターが含まれます .
類似化合物:
ボセプレビル: HCVの治療に使用される別のNS3/4Aプロテアーゼ阻害剤です。
シメプレビル: 同じプロテアーゼ酵素を標的とする類似の抗ウイルス薬です。
テラプレビル: 作用機序が同様の、以前の世代のプロテアーゼ阻害剤です。
比較: グラゾプレビルは、その環状構造が特徴であり、NS3/4Aプロテアーゼに対する結合親和性と特異性を高めています。 他のプロテアーゼ阻害剤と比較して、グラゾプレビルは、改善された有効性と、耐性へのより高い障壁を示しており、HCVの組み合わせ療法における貴重な成分となっています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir involves a series of complex chemical reactions. One of the key steps in its synthesis is the ring-closing metathesis reaction, which is used to form the macrocyclic structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential for quality control .
化学反応の分析
Types of Reactions: Grazoprevir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further analyzed for their antiviral activity .
科学的研究の応用
Grazoprevir has a wide range of scientific research applications, including:
類似化合物との比較
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar antiviral agent that targets the same protease enzyme.
Telaprevir: An earlier generation protease inhibitor with a similar mechanism of action.
Comparison: Grazoprevir is unique in its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. Compared to other protease inhibitors, this compound has shown improved efficacy and a higher barrier to resistance, making it a valuable component of combination therapies for HCV .
特性
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMNJSNZOWALQB-NCQNOWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159234 | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively. | |
| Record name | Grazoprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1350514-68-9 | |
| Record name | MK 5172 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grazoprevir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grazoprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAZOPREVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Grazoprevir exert its antiviral activity?
A1: this compound is a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [] This protease is essential for viral replication as it cleaves the HCV polyprotein into functional proteins necessary for viral assembly and maturation. [] By inhibiting NS3/4A protease, this compound disrupts the viral life cycle and prevents HCV replication. []
Q2: What are the downstream effects of this compound inhibiting the NS3/4A protease?
A2: Inhibiting the NS3/4A protease by this compound leads to the suppression of HCV RNA replication. [] This suppression ultimately results in a reduction in the number of circulating virions, aiding in the clearance of the virus from the body.
Q3: Is there any spectroscopic data available on this compound?
A3: The provided research papers focus on the clinical efficacy and pharmacological properties of this compound rather than detailed spectroscopic analysis. For information regarding spectroscopic data, explore dedicated chemical databases or analytical chemistry literature.
Q4: How stable is this compound under various storage conditions?
A4: The provided research papers primarily focus on the in vivo stability and formulation of this compound for therapeutic use. For detailed information about its stability under various storage conditions (temperature, humidity, light exposure), refer to the drug's package insert or stability studies.
Q5: Does this compound exhibit any catalytic activity?
A5: this compound acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. [, ] It binds to the protease's active site, preventing it from cleaving the HCV polyprotein and thus inhibiting viral replication. [, ] this compound does not possess inherent catalytic properties itself.
Q6: Have computational methods been used to study this compound?
A6: Yes, molecular dynamics simulations and free-energy surface studies were employed to understand the interaction of this compound with the NS3/4A protease, particularly in the context of resistance mutations. [] These computational approaches helped explain the differential impact of certain amino acid substitutions in the protease on this compound potency.
Q7: Which structural features of this compound are critical for its activity against HCV NS3/4A protease?
A7: While specific SAR studies on this compound are not detailed in the provided papers, research highlights the importance of certain amino acid interactions within the protease binding site. [] For example, Asp-168 plays a role in anchoring Arg-155 for this compound binding. [] The presence of a quinoxaline moiety in this compound is also suggested to contribute to its improved potency against specific double mutant protease variants compared to other inhibitors like simeprevir. []
Q8: What are the formulation strategies for this compound to improve its bioavailability?
A8: this compound is formulated as a fixed-dose combination tablet with Elbasvir. [, , ] This co-formulation enhances patient convenience and adherence to therapy. [] While the specific excipients used in the formulation are not detailed in the provided papers, it is designed for oral administration and is typically taken once daily without regard to food. [, , ]
Q9: Are there specific SHE concerns related to the manufacturing or disposal of this compound?
A9: The provided research papers primarily focus on the clinical aspects of this compound. Information about specific SHE regulations related to its manufacturing or disposal would be found in regulatory documents and safety data sheets.
Q10: Does the presence of food affect this compound's absorption?
A10: this compound can be taken without regard to food. [, ] This suggests food does not significantly impact its absorption or clinical efficacy.
Q11: What is the efficacy of this compound in treating HCV infection?
A11: Clinical trials have demonstrated high sustained virological response (SVR) rates in patients treated with this compound/Elbasvir. [, , , , , , , , , ] SVR rates varied based on factors like HCV genotype, prior treatment history, and the presence of cirrhosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


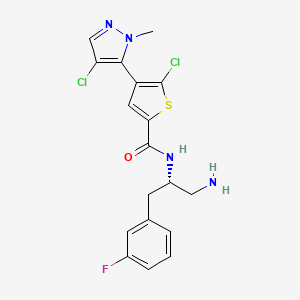
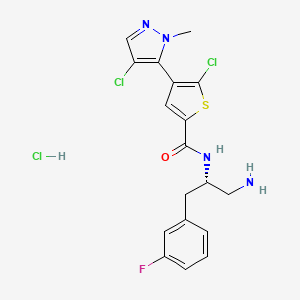
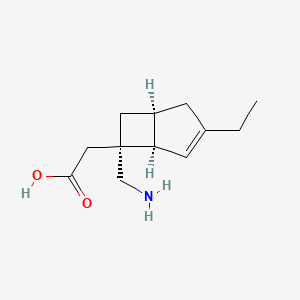
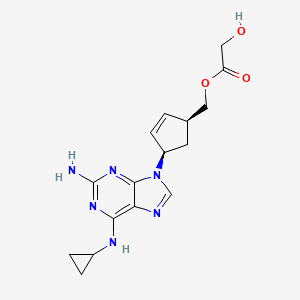
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
